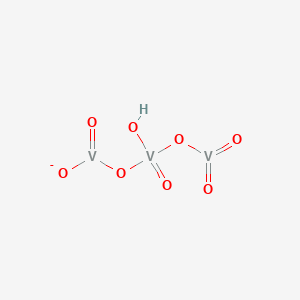
Trivanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trivanadate is a compound that contains vanadium in its oxidation states It is often found in various forms, such as lithium this compound (LiV₃O₈), which has garnered significant attention due to its remarkable electrochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Trivanadate compounds can be synthesized using various methods. One common approach is the hydrothermal method, where vanadium pentoxide (V₂O₅) is reduced with formamide under hydrothermal conditions . Another method involves the use of aerosol deposition, where ball-milled lithium this compound powder is used as a raw material for film fabrication via impact consolidation at room temperature . Additionally, spray pyrolysis has been employed to deposit lithium this compound thin films on stainless steel substrates .
Industrial Production Methods: In industrial settings, this compound compounds are often produced using scalable methods such as the Pechini method, which involves the preparation of powders through a solid-state reaction . This method allows for the production of high-purity this compound compounds with controlled particle sizes and morphologies.
Chemical Reactions Analysis
Types of Reactions: Trivanadate compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, lithium this compound can participate in reversible charge and discharge reactions in lithium-ion batteries . These reactions involve the intercalation and deintercalation of lithium ions within the this compound structure.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound compounds include vanadium pentoxide, formamide, and lithium nitrate. The conditions for these reactions often involve high temperatures and pressures, particularly in hydrothermal synthesis .
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For instance, the reduction of vanadium pentoxide with formamide can yield ammonium this compound (NH₄)₂V₃O₈ .
Scientific Research Applications
Trivanadate compounds have a wide range of scientific research applications. In chemistry, they are used as cathode materials for rechargeable lithium batteries due to their high theoretical capacity and excellent electrochemical performance . In biology, this compound compounds have been studied for their potential use in enzyme inhibition and as therapeutic agents . In medicine, they are being explored for their anticancer properties and ability to modulate cellular signaling pathways . In industry, this compound compounds are used in the production of supercapacitors and other energy storage devices .
Mechanism of Action
The mechanism of action of trivanadate compounds involves their ability to undergo redox reactions, which allows them to participate in various electrochemical processes. In lithium-ion batteries, for example, lithium this compound acts as a cathode material, where lithium ions are intercalated and deintercalated during charge and discharge cycles . This process involves the transfer of electrons and the formation of different oxidation states of vanadium.
Comparison with Similar Compounds
Trivanadate compounds can be compared with other vanadate compounds, such as ammonium hexavanadate (NH₄)₂V₆O₁₆ and sodium manganese vanadate NaMn₂V₃O₁₀ . While these compounds share similar structural features, this compound compounds are unique in their ability to adopt different oxidation states and environments, which affords them remarkable electrochemical and catalytic properties. This uniqueness makes this compound compounds particularly valuable in applications such as energy storage and catalysis.
Similar Compounds
- Ammonium hexavanadate (NH₄)₂V₆O₁₆
- Sodium manganese vanadate NaMn₂V₃O₁₀
- Ammonium vanadate (NH₄)₂V₄O₉
Properties
Molecular Formula |
HO8V3- |
|---|---|
Molecular Weight |
281.83 g/mol |
IUPAC Name |
dioxovanadiooxy-hydroxy-(oxido(oxo)vanadio)oxy-oxovanadium |
InChI |
InChI=1S/H2O.7O.3V/h1H2;;;;;;;;;;/q;;;;;;;-1;;;+1/p-1 |
InChI Key |
YEAGUQJQPBKCCU-UHFFFAOYSA-M |
Canonical SMILES |
O[V](=O)(O[V](=O)[O-])O[V](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
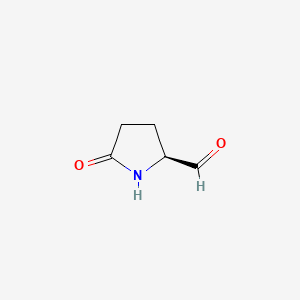
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
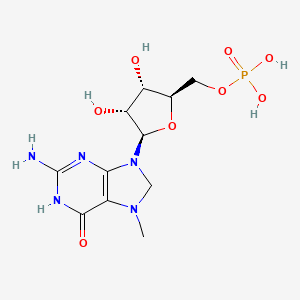
![1-[2-(3-Biphenyl)-4-methylvaleryl)]amino-3-(2-pyridylsulfonyl)amino-2-propanone](/img/structure/B10776844.png)
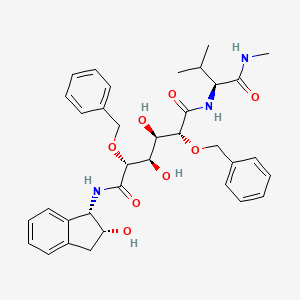
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
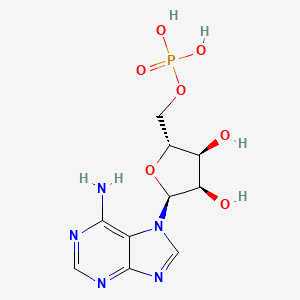
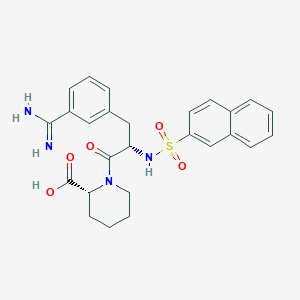
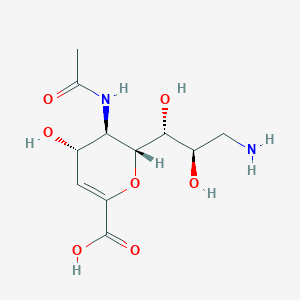
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)
